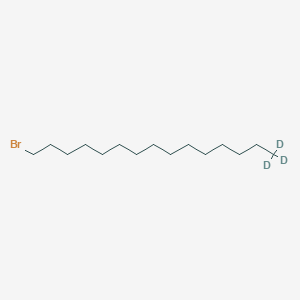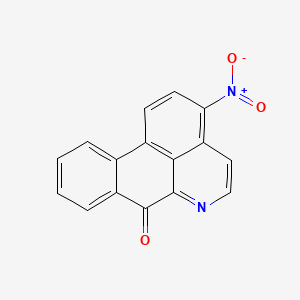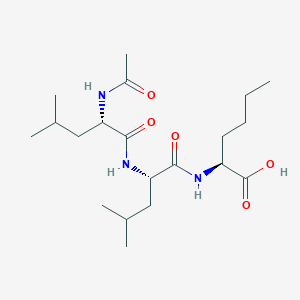
Taurochenodeoxycholic acid-d4-1 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taurochenodeoxycholic acid-d4-1 (sodium) is a deuterated form of taurochenodeoxycholic acid, where four hydrogen atoms are replaced with deuterium atoms. This compound is a taurine-conjugated form of the primary bile acid chenodeoxycholic acid. It is primarily used as an internal standard for the quantification of taurochenodeoxycholic acid by gas chromatography or liquid chromatography-mass spectrometry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of taurochenodeoxycholic acid-d4-1 (sodium) involves the deuteration of taurochenodeoxycholic acidThe specific reaction conditions and reagents used can vary, but common methods include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of taurochenodeoxycholic acid-d4-1 (sodium) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is typically carried out in specialized facilities equipped with the necessary equipment for handling deuterated compounds. The final product is purified and characterized to confirm its chemical structure and isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
Taurochenodeoxycholic acid-d4-1 (sodium) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurochenodeoxycholic acid-d4-1 (sodium). These products can be further characterized using analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Applications De Recherche Scientifique
Taurochenodeoxycholic acid-d4-1 (sodium) has a wide range of scientific research applications, including:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of taurochenodeoxycholic acid.
Biology: Studied for its role in bile acid metabolism and its effects on liver function.
Medicine: Investigated for its potential therapeutic effects in liver diseases and its role as a biomarker for disease progression.
Industry: Utilized in the development of pharmaceuticals and as a reference standard in quality control processes .
Mécanisme D'action
Taurochenodeoxycholic acid-d4-1 (sodium) exerts its effects by emulsifying lipids such as cholesterol in the bile. As a medication, it reduces cholesterol formation in the liver and increases the volume of bile secretion from the liver. It also promotes bile discharge into the duodenum. The compound is being investigated for its role in inflammation and cancer therapy, although the exact mechanism of action in these contexts is still under study .
Comparaison Avec Des Composés Similaires
Similar Compounds
Taurohyodeoxycholic acid-d4 (sodium): A deuterated form of taurohyodeoxycholic acid, which is a taurine-conjugated form of the secondary bile acid hyodeoxycholic acid.
Taurochenodeoxycholic acid: The non-deuterated form of taurochenodeoxycholic acid-d4-1 (sodium), used for similar applications but without the isotopic labeling.
Uniqueness
Taurochenodeoxycholic acid-d4-1 (sodium) is unique due to its deuterium labeling, which provides distinct advantages in analytical applications. The presence of deuterium atoms allows for more accurate quantification and differentiation from non-deuterated compounds in mass spectrometry analyses .
Propriétés
Formule moléculaire |
C26H44NNaO6S |
|---|---|
Poids moléculaire |
525.7 g/mol |
Nom IUPAC |
sodium;1,1,2,2-tetradeuterio-2-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29;/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1/t16-,17+,18-,19-,20+,21+,22-,24+,25+,26-;/m1./s1/i12D2,13D2; |
Clé InChI |
IYPNVUSIMGAJFC-RIIXEJAYSA-M |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])S(=O)(=O)[O-])NC(=O)CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C.[Na+] |
SMILES canonique |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-trihydroxy-N-[4-[(4-hydroxybenzoyl)amino]phenyl]benzamide](/img/structure/B12400282.png)

![1-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12400299.png)










